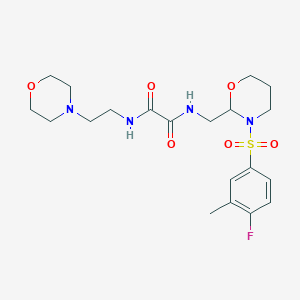
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CPTA, is a small molecule compound that has been the subject of scientific research in recent years. CPTA is a member of the thiadiazole family of compounds, which have been found to have a range of biological activities. In
Wirkmechanismus
The mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may act through multiple pathways to induce apoptosis in cancer cells. One proposed mechanism is the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to activate the p38 MAPK pathway, which can lead to apoptosis. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant effects. Studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have low toxicity in animal models, which makes it a relatively safe compound to use in experiments. However, one limitation of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential therapeutic applications. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may also have applications in the field of nanomedicine, as it has been shown to have potential as a drug delivery agent. Overall, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a promising compound with potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with hydrazine hydrate to yield 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been reported in several scientific publications, and the compound has been synthesized in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been the subject of scientific research due to its potential as a therapeutic agent. In particular, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its anticancer properties. Studies have shown that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can induce apoptosis, or programmed cell death, in cancer cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
Eigenschaften
IUPAC Name |
5-(3-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-15-5-7(8(14-15)6-3-4-6)9-12-13-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEGAJGKBUVEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

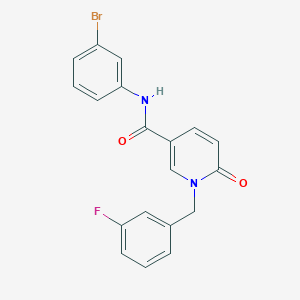
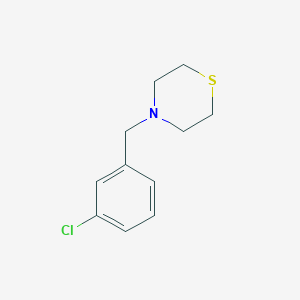
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
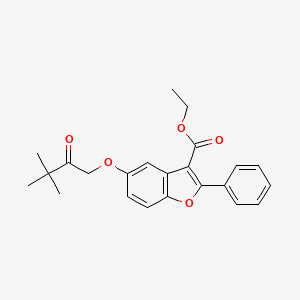
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)
![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)
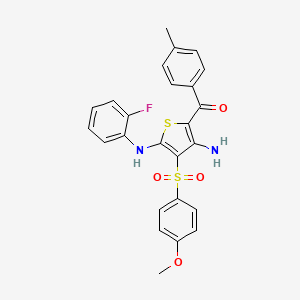
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)
![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
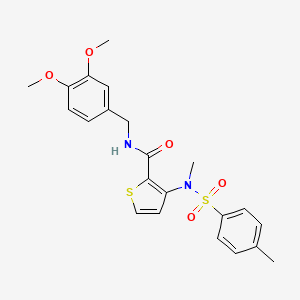
![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)
![N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585138.png)
![2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2585141.png)
